Cas no 155511-97-0 (3,6-Dimethyl-2-iodoanisole)

3,6-Dimethyl-2-iodoanisole 化学的及び物理的性質
名前と識別子
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- 3,6-Dimethyl-2-iodoanisole
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- インチ: 1S/C9H11IO/c1-6-4-5-7(2)9(11-3)8(6)10/h4-5H,1-3H3
- InChIKey: ZTDMIKZDNSJTGV-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C)C=CC(C)=C1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 9.2
3,6-Dimethyl-2-iodoanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010013789-500mg |
3,6-Dimethyl-2-iodoanisole |
155511-97-0 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
Alichem | A010013789-250mg |
3,6-Dimethyl-2-iodoanisole |
155511-97-0 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
Alichem | A010013789-1g |
3,6-Dimethyl-2-iodoanisole |
155511-97-0 | 97% | 1g |
1,475.10 USD | 2021-07-05 |
3,6-Dimethyl-2-iodoanisole 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
3,6-Dimethyl-2-iodoanisoleに関する追加情報
Introduction to 3,6-Dimethyl-2-iodoanisole (CAS No. 155511-97-0)
3,6-Dimethyl-2-iodoanisole, with the chemical formula C₉H₉IO, is a significant compound in the realm of organic synthesis and pharmaceutical research. This iodo-substituted anisole derivative has garnered attention due to its versatile applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of an iodine atom at the 2-position enhances its reactivity, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular frameworks, which are essential for drug discovery and material science.
The compound's structural features—specifically the 3,6-dimethyl substitution pattern—confer unique electronic and steric properties that influence its chemical behavior. The methyl groups at the 3 and 6 positions introduce steric hindrance, which can modulate reactivity and selectivity in various synthetic pathways. This characteristic is particularly useful in designing molecules with precise three-dimensional shapes, which are often critical for biological activity. The iodoanisole core itself is a well-studied scaffold in medicinal chemistry, with numerous derivatives exhibiting promising pharmacological properties.
Recent advancements in synthetic methodologies have further highlighted the utility of 3,6-Dimethyl-2-iodoanisole. For instance, recent studies have demonstrated its effectiveness as a precursor in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The ability to efficiently functionalize the aromatic ring through palladium-catalyzed reactions has opened new avenues for drug development. Moreover, the compound's stability under various reaction conditions makes it a preferred choice for multi-step syntheses involving harsh reagents or prolonged heating periods.
In the context of pharmaceutical research, 3,6-Dimethyl-2-iodoanisole has been explored as a building block for kinase inhibitors and other targeted therapies. The iodine atom serves as a handle for further derivatization via transition-metal catalysis, allowing chemists to attach diverse pharmacophores while maintaining structural integrity. Several groups have reported novel heterocyclic compounds derived from this scaffold, which exhibit inhibitory activity against disease-causing enzymes. These findings underscore the importance of 3,6-Dimethyl-2-iodoanisole in medicinal chemistry innovation.
The compound's role extends beyond small-molecule drug discovery into materials science. For example, its ability to participate in polymerization reactions has led to the development of novel conductive polymers and organic semiconductors. These materials are of interest for applications in flexible electronics and optoelectronic devices. The 3,6-dimethyl substituents play a crucial role in tuning the electronic properties of these polymers, influencing their conductivity and optical characteristics.
From a synthetic chemistry perspective, 3,6-Dimethyl-2-iodoanisole offers a convenient access route to other valuable intermediates. Its iodo group can be readily exchanged with other functional groups through metal-halogen exchange or direct functionalization protocols. This flexibility allows chemists to tailor molecular structures for specific applications without compromising yield or purity. Recent publications have showcased its use in constructing complex natural product analogs, demonstrating its versatility as a synthetic tool.
The industrial production of 3,6-Dimethyl-2-iodoanisole has also seen improvements in recent years. Advances in catalytic processes have enabled more efficient and environmentally friendly synthesis routes. These developments align with global trends toward sustainable chemistry practices, reducing waste and minimizing energy consumption. As demand for high-quality intermediates grows, optimizing production methods for this compound will remain a priority for chemical manufacturers.
Future research directions for 3,6-Dimethyl-2-iodoanisole may focus on expanding its applications in drug discovery and materials science. Exploration of its derivatives could reveal new therapeutic agents with improved efficacy and reduced side effects. Additionally, investigating its potential in green chemistry initiatives could further enhance its industrial relevance. The compound's unique properties make it a promising candidate for interdisciplinary studies bridging organic synthesis with biological and material sciences.
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